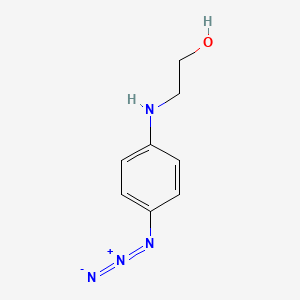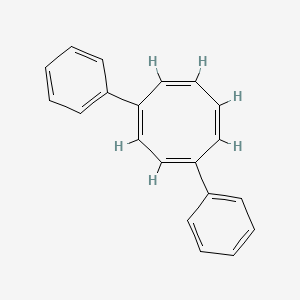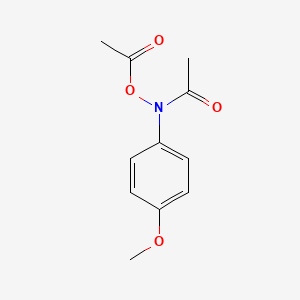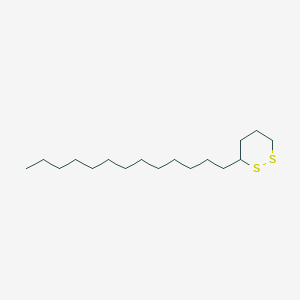
2-(4-Azidoanilino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Azidoanilino)ethan-1-ol is an organic compound that features both an azido group and an amino alcohol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidoanilino)ethan-1-ol typically involves the reaction of 4-azidoaniline with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(4-Azidoanilino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the reagents used.
科学的研究の応用
2-(4-Azidoanilino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of photo-reactive polymers and materials.
作用機序
The mechanism of action of 2-(4-Azidoanilino)ethan-1-ol largely depends on its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazoles, which are useful in bioconjugation and materials science. The amino alcohol moiety can interact with various biological targets, potentially affecting enzyme activity or protein function .
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the azido group.
4-Azidoaniline: Contains the azido group but lacks the ethan-1-ol moiety.
Uniqueness
2-(4-Azidoanilino)ethan-1-ol is unique due to the presence of both the azido group and the amino alcohol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
特性
CAS番号 |
113402-88-3 |
|---|---|
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC名 |
2-(4-azidoanilino)ethanol |
InChI |
InChI=1S/C8H10N4O/c9-12-11-8-3-1-7(2-4-8)10-5-6-13/h1-4,10,13H,5-6H2 |
InChIキー |
LLACFTUHMFSTAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCCO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)


![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)



![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)


![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)

